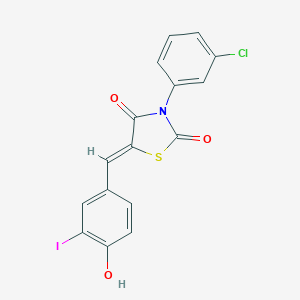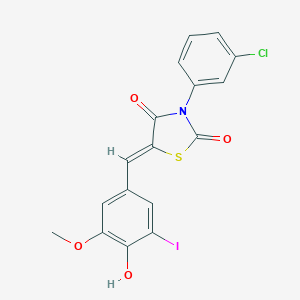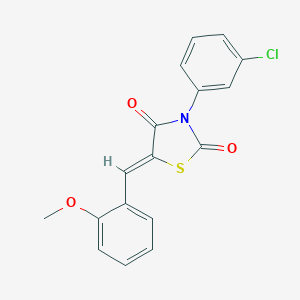![molecular formula C19H18FN5O3S B301286 propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate, also known as PFTBA, is a chemical compound that has been widely used in scientific research due to its unique properties. PFTBA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which has been implicated in various physiological processes. In
Mécanisme D'action
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate inhibits DPP-4 by binding to the catalytic site of the enzyme. This prevents the enzyme from cleaving incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate increases the levels of incretin hormones, which in turn stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DPP-4, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to have other biochemical and physiological effects. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has also been shown to reduce the production of extracellular matrix proteins, such as collagen, which could be beneficial in the treatment of fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is its potent inhibitory effect on DPP-4. This makes it a valuable tool for studying the role of DPP-4 in various physiological processes. However, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a relatively new compound, and its long-term effects on health and disease are not yet fully understood. In addition, propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a highly potent compound, and caution should be exercised when handling and using it in lab experiments.
Orientations Futures
There are several potential future directions for research on propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate. One area of interest is the development of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate-based therapies for the treatment of diabetes and other metabolic disorders. Another potential area of research is the use of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate as a tool for studying the role of DPP-4 in cancer and other diseases. Finally, further research is needed to fully understand the long-term effects of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate on health and disease.
Méthodes De Synthèse
The synthesis of propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex process that involves several steps. The first step is the preparation of 2-fluorobenzonitrile, which is then reacted with sodium azide to form 2-fluorophenyl azide. The resulting compound is then reacted with thioacetic acid to form 2-fluorophenylthioacetic acid. This compound is then reacted with 1H-tetrazole-5-thiol to form the intermediate compound, which is then reacted with propan-2-yl 4-aminobenzoate to form propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate.
Applications De Recherche Scientifique
Propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has been widely used in scientific research due to its potent inhibitory effect on DPP-4. DPP-4 is an enzyme that is involved in the regulation of glucose metabolism and insulin secretion. Inhibition of DPP-4 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has also been shown to have anti-inflammatory and anti-fibrotic effects, which could be beneficial in the treatment of various diseases.
Propriétés
Nom du produit |
propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate |
|---|---|
Formule moléculaire |
C19H18FN5O3S |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
propan-2-yl 4-[[2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H18FN5O3S/c1-12(2)28-18(27)13-7-9-14(10-8-13)21-17(26)11-29-19-22-23-24-25(19)16-6-4-3-5-15(16)20/h3-10,12H,11H2,1-2H3,(H,21,26) |
Clé InChI |
SBDFROSWUVRSCK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)


![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)


![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B301226.png)